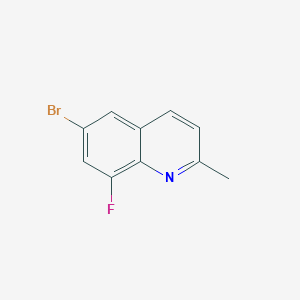

6-Bromo-8-fluoro-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDCMJSFJPFQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Profile of 6 Bromo 8 Fluoro 2 Methylquinoline

The synthesis of substituted quinolines can be achieved through various established methods in organic chemistry. While the specific synthesis of 6-Bromo-8-fluoro-2-methylquinoline is not detailed in readily available literature, general synthetic strategies for similar quinoline (B57606) derivatives often involve multi-step sequences. These can include Skraup or Doebner-von Miller reactions, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds, or cyclization reactions of appropriately substituted anilines and aldehydes or ketones. chemicalbook.com For instance, the synthesis of 6-bromo-2-methylquinoline (B1268081) can be achieved from 4-bromoaniline (B143363) and crotonaldehyde. chemicalbook.com The introduction of the fluorine atom at the 8-position would likely involve starting with a fluorinated aniline (B41778) precursor.

Chemical Reactivity and Functionalization of 6 Bromo 8 Fluoro 2 Methylquinoline

Halogen Reactivity in Cross-Coupling Reactions

The bromine atom at the C-6 position of 6-bromo-8-fluoro-2-methylquinoline serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these transformations is well-established, making the C-6 position a prime site for modification.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures or introducing alkyl and vinyl groups. The Suzuki-Miyaura coupling of bromoquinolines with various boronic acids and their derivatives proceeds efficiently in the presence of a palladium catalyst and a base. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org In the context of dihaloquinolines, selective coupling at one halogen over another can often be achieved by tuning reaction conditions. For instance, in dihaloquinolines, the relative reactivity of the halogens in Suzuki coupling generally follows the order I > Br > Cl. nih.govrsc.org For this compound, the bromine at C-6 is the expected site of reaction, leaving the more inert fluoro group at C-8 untouched under typical Suzuki conditions.

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups at the C-6 position. wikipedia.orgorganic-chemistry.orgwikipedia.org This transformation typically involves the reaction of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. The reaction is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice. wikipedia.orggold-chemistry.orgorganic-chemistry.orglibretexts.org This reaction couples the bromoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The reactivity of aryl halides in the Sonogashira reaction follows the trend I > Br > Cl, making the C-6 bromine of this compound a suitable reaction partner. libretexts.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. nih.govwikipedia.orglibretexts.org The Buchwald-Hartwig amination of this compound with various primary and secondary amines would furnish the corresponding 6-aminoquinolines. Studies on 6-bromo-2-chloroquinoline (B23617) have demonstrated that selective amination at the C-6 position is feasible in the presence of a more reactive C-2 chloro group by careful selection of the catalyst and reaction conditions. nih.govresearchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromoquinolines

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Yield (%) | Reference(s) |

| Suzuki-Miyaura | 6-Bromoquinoline, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Arylquinoline | Good to Excellent | nih.gov |

| Heck | 6-Bromoquinoline, Alkene | Pd(OAc)₂, PPh₃, Et₃N | 6-Alkenylquinoline | Moderate to Good | nih.govbeilstein-journals.org |

| Sonogashira | 6-Bromoquinoline, Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-Alkynylquinoline | Good to Excellent | gold-chemistry.org |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline, Amine | Pd₂(dba)₃, BINAP, NaOtBu | 6-Amino-2-chloroquinoline | Good | nih.govresearchgate.net |

Nucleophilic and Electrophilic Substitution Pathways

The electronic nature of the quinoline (B57606) ring, influenced by the nitrogen atom and the halogen substituents, dictates the pathways for nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-8 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen and the adjacent bromine atom. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group. researchgate.net Reactions with strong nucleophiles, such as amines, can lead to the displacement of the fluoride. libretexts.orgresearchgate.net For instance, the reaction of this compound with amines would be expected to yield 6-bromo-8-amino-2-methylquinoline derivatives.

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609). However, the presence of activating groups can facilitate such reactions. In the case of this compound, the electron-donating methyl group at C-2 and the directing effect of the existing halogens will influence the position of further substitution. The fluorine atom at the 8-position is known to direct incoming electrophiles to the 5- and 7-positions. For example, bromination of 8-methoxyquinoline (B1362559) has been shown to be regioselective, affording the 5-bromo derivative. acgpubs.org Nitration of bromoquinolines often requires harsh conditions and can lead to a mixture of products, but prior N-oxidation can facilitate nitration at the pyridine (B92270) ring. youtube.com

Table 2: Substitution Reactions on Haloquinolines

| Reaction Type | Substrate | Reagents | Product | Key Feature | Reference(s) |

| Nucleophilic Substitution | 6-Fluoroquinoxaline | Amines, Microwave | 6-Aminoquinoxaline | Fluorine displacement by amine | researchgate.net |

| Electrophilic Bromination | 8-Methoxyquinoline | Br₂ | 5-Bromo-8-methoxyquinoline | Regioselective bromination | acgpubs.orgresearchgate.net |

| Nitration | 6-Bromoquinoline N-oxide | H₂SO₄/HNO₃ | 6-Bromo-nitroquinoline | N-oxide activates the ring to nitration | youtube.com |

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. libretexts.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In quinolines, the ring nitrogen can act as a DMG, directing metalation to the C-2 or C-8 positions. However, the presence of the methyl group at C-2 in this compound would likely hinder metalation at this position. The primary site for DoM would be the C-7 position, directed by the C-8 fluorine atom, which can also act as a directing group, albeit a weaker one. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Derivatization at the Methyl Group and Quinoline Nitrogen

The 2-methyl group and the quinoline nitrogen offer additional sites for functionalization, expanding the synthetic utility of the this compound scaffold.

Derivatization at the Methyl Group: The methyl group at the C-2 position is activated by the adjacent nitrogen atom and can undergo a variety of transformations.

Oxidation: The methyl group can be oxidized to an aldehyde using reagents like selenium dioxide. tandfonline.comresearchgate.netacs.org This aldehyde can then serve as a precursor for further reactions.

Condensation Reactions: The activated methyl group can participate in condensation reactions with aldehydes and other carbonyl compounds to form styrylquinolines and related structures. rsc.orgtowson.eduresearchgate.netmasterorganicchemistry.com These reactions are often catalyzed by acids or bases. rsc.org

Derivatization at the Quinoline Nitrogen:

N-Alkylation: The lone pair of electrons on the quinoline nitrogen allows for alkylation with alkyl halides to form quaternary quinolinium salts. rsc.orguw.edunih.govacsgcipr.orgjuniperpublishers.com

N-Oxidation: The nitrogen can be oxidized to the corresponding N-oxide using reagents such as hydrogen peroxide or m-CPBA. youtube.comrsc.org The resulting N-oxide can activate the quinoline ring for both nucleophilic and electrophilic substitution reactions. youtube.com

Table 3: Derivatization of the 2-Methyl Group and Quinoline Nitrogen

| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference(s) |

| Methyl Group Oxidation | 2-Methylquinoline | SeO₂ | 2-Quinolinecarboxaldehyde | up to 87% | tandfonline.comacs.org |

| Methyl Group Condensation | 2-Methylquinoline, Benzaldehyde | Acetic anhydride, Acetic acid | trans-β-(2-Quinolyl)styrene | Varies | rsc.org |

| N-Alkylation | Quinoline | Alkyl halide | N-Alkylquinolinium salt | Varies | rsc.orguw.edu |

| N-Oxidation | 6-Bromoquinoline | H₂O₂/AcOH or m-CPBA | 6-Bromoquinoline-1-oxide | 60-87% | youtube.com |

Exploiting Bromine and Fluorine as Leaving Groups or Activating Agents

The differential reactivity of the bromine and fluorine substituents in this compound allows for their selective manipulation. The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C-6 position while retaining the fluorine at C-8. nih.govrsc.org Conversely, the C-8 fluorine is more susceptible to nucleophilic aromatic substitution than the C-6 bromine, especially when activated by the quinoline nitrogen. This differential reactivity enables a stepwise functionalization approach, where the C-6 position can be modified via cross-coupling, followed by nucleophilic substitution at the C-8 position, or vice versa. This orthogonal reactivity is a powerful tool for the synthesis of complex, polysubstituted quinoline derivatives.

Mechanistic Investigations of Biological Interactions Pre Clinical, in Vitro Focus

Structure-Activity Relationship (SAR) Studies for Biological Response

The biological activity of 6-Bromo-8-fluoro-2-methylquinoline is intrinsically linked to its chemical structure. Alterations to the quinoline (B57606) core and its substituents can profoundly influence its interaction with biological targets.

Impact of Halogen Substituents on Binding Affinity and Specificity

The presence and position of halogen atoms on the quinoline ring are critical determinants of the compound's biological activity. The bromine atom at the 6-position and the fluorine atom at the 8-position significantly enhance its binding affinity to proteins and enzymes. This increased affinity can lead to the inhibition of their functions, thereby disrupting various cellular processes. These electronegative halogen groups modify the electronic properties and polarity of the molecule, which in turn influences its interactions with biological targets.

Role of the Methyl Group and Quinoline Nitrogen in Activity Modulation

The methyl group at the 2-position and the nitrogen atom within the quinoline ring also play crucial roles in modulating the compound's biological activity. The methyl group contributes to the hydrophobicity and stability of the molecule. The quinoline nitrogen is a key feature of this heterocyclic system and is often involved in forming hydrogen bonds or coordinating with metal ions in biological systems, which can be essential for its mechanism of action.

Correlation of Lipophilicity with Biological Availability in Pre-clinical Models

Lipophilicity, or the ability of a compound to dissolve in fats, oils, and lipids, is a key factor influencing its biological availability. The halogen and methyl substituents on the quinoline ring of this compound affect its lipophilicity. In preclinical models, this property is crucial for the compound's ability to cross cellular membranes and reach its intended biological targets. Changes in lipophilicity, achieved by modifying the substituents, can therefore be used to optimize the compound's performance in these models.

In Vitro Antimicrobial Activity Profiling

This compound has demonstrated notable antimicrobial properties in in vitro studies, showing efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Bacterial Strains

Research has highlighted the potent antibacterial activity of quinoline derivatives. For instance, certain quinoline-2-one derivatives have shown significant efficacy against multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While specific data for this compound is part of a broader investigation into halogenated quinolines, the general class of compounds exhibits promising antibacterial potential. nih.govresearchgate.net The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov

Table 1: Antibacterial Activity of Selected Quinolone Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 nih.gov |

| Quinoline-2-one derivative (6c) | Vancomycin-resistant Enterococci (VRE) | 0.75 nih.gov |

| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 nih.gov |

This table presents data for structurally related compounds to illustrate the general antibacterial potential of the quinoline class.

Antifungal Activity Against Fungal Species

Quinoline derivatives have also been investigated for their antifungal properties. Studies on similar bromo- and fluoro-substituted quinolines and quinazolines have demonstrated their ability to inhibit the growth of various plant pathogenic fungi. researchgate.netnih.gov The antifungal activity is often evaluated using methods like the mycelial growth rate method, with some compounds showing high efficacy. researchgate.net For example, 6-bromo-4-ethoxyethylthio quinazoline (B50416) has shown EC50 values ranging from 17.47 to 70.79 μg/mL against certain fungi. researchgate.net The mechanism of antifungal action can involve the disruption of the fungal cell wall and other essential cellular processes.

Table 2: Antifungal Activity of a Related Bromo-Substituted Quinazoline

| Compound | Fungal Species | EC50 (μg/mL) |

| 6-bromo-4-ethoxyethylthio quinazoline | Gibberella zeae | Data indicates declining tendency in mycelial components after treatment researchgate.net |

This table provides data on a structurally related compound to indicate the potential antifungal activity of the chemical class.

Antimycobacterial Activity in Mycobacterial Cultures

The antimycobacterial potential of quinoline derivatives has been a subject of significant research interest. While direct studies on this compound are not extensively available in publicly accessible literature, research on structurally related fluoroquinolones provides valuable insights. The substitution at the C-8 position of the quinolone ring has been identified as a critical determinant of antimycobacterial efficacy.

In studies involving Mycobacterium bovis BCG, a surrogate for Mycobacterium tuberculosis, the introduction of a bromo substituent at the C-8 position of a fluoroquinolone core structure demonstrated an enhancement in both bacteriostatic and bactericidal activities, particularly against strains with pre-existing resistance to fluoroquinolones due to mutations in the gyrA gene. The gyrA gene encodes a subunit of DNA gyrase, a primary target for fluoroquinolone action.

Specifically, a C-8-bromo substituent was shown to increase the bacteriostatic action against a gyrA mutant of M. bovis BCG. This suggests that the bromine atom at this position can help overcome certain mechanisms of resistance. However, when the lethal activity was normalized to the bacteriostatic activity, the C-8-bromo fluoroquinolone did not show an enhanced bactericidal effect compared to its C-8-H counterpart. This is in contrast to a C-8-methoxyl substituent, which was found to be more bactericidal under the same conditions. Furthermore, the C-8-methoxyl derivative was more effective than the C-8-bromo compound at preventing the selection of resistant mutants.

These findings indicate that while the C-8 bromo substitution can improve the inhibitory activity against resistant mycobacterial strains, other substituents at the C-8 position might offer a more advantageous profile in terms of bactericidal action and the suppression of further resistance development.

Table 1: Effect of C-8 Substituents on Fluoroquinolone Activity against M. bovis BCG

| Substituent at C-8 | Effect on Bacteriostatic Activity (gyrA mutant) | Normalized Bactericidal Activity | Efficacy in Reducing Selection of Resistant Mutants |

| -Br | Increased | Not enhanced | Less effective than C-8-methoxyl |

| -OCH₃ | Increased | Enhanced | More effective than C-8-bromo |

| -H | Control | Control | Control |

Computational and Theoretical Chemistry

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the fundamental properties of molecules from first principles. scirp.org For quinoline (B57606) derivatives, methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate a variety of electronic and spectroscopic properties. nih.govresearchgate.netscispace.com

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and physical properties. Key aspects of this are the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. semanticscholar.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. scirp.org The energies of the HOMO and LUMO are also used to calculate various global reactivity descriptors that predict chemical behavior. researchgate.net

For instance, studies on related compounds like 6-methylquinoline (B44275) and 6-chloroquinoline (B1265530) have utilized DFT to calculate these energies and have shown that charge transfer occurs within the molecule. researchgate.netscispace.com For 6-bromo-8-fluoro-2-methylquinoline, a similar analysis would reveal the locations of the HOMO (likely distributed over the electron-rich quinoline ring system) and LUMO, providing insight into its electron-donating and accepting capabilities.

Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates molecular reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. It is invaluable for identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a molecule. researchgate.net In a theoretical study of this compound, the MEP would likely show negative potential around the nitrogen and fluorine atoms, indicating these as primary sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms. researchgate.net

Analysis of Spectroscopic Properties (UV-Vis, NMR, IR) through Computational Modeling

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation and analysis of complex molecules.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) by predicting excitation energies and oscillator strengths. scirp.orgresearchgate.net For quinoline derivatives, these calculations can identify the specific electronic transitions (e.g., π→π*) responsible for the observed absorption bands. mdpi.com A TD-DFT study on this compound would predict its maximum absorption wavelengths (λmax), which are crucial for understanding its photophysical properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. researchgate.net Computational studies on related quinolines have shown good agreement between calculated and experimental NMR data, which helps in the precise assignment of signals to specific nuclei in the molecule. researchgate.net

IR Spectroscopy: DFT calculations are also employed to compute the vibrational frequencies (infrared and Raman spectra). nih.gov These theoretical spectra, when compared with experimental data, allow for a detailed assignment of vibrational modes to specific bonds and functional groups within the molecule. For example, a DFT analysis of the related 6-bromoquinazoline (B49647) derivatives showed that the calculated IR spectra were in good agreement with experimental results. nih.gov

Nonlinear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, often identified through HOMO-LUMO analysis and NBO calculations, may exhibit nonlinear optical (NLO) properties. DFT calculations can predict the first-order hyperpolarizability (β₀), a key indicator of a molecule's potential for NLO applications. scispace.com A computational study on 6-methylquinoline suggested it is an attractive candidate for NLO applications based on its calculated hyperpolarizability. scispace.com A similar investigation into this compound would be necessary to determine its NLO potential.

Molecular Dynamics and Docking Studies

Computational techniques are instrumental in medicinal chemistry for predicting how a molecule might interact with a biological target, such as a protein or enzyme.

Elucidating Molecular Interactions with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It helps in understanding the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govresearchgate.net

While no specific docking studies have been published for this compound, research on structurally similar 6-bromo quinazoline (B50416) derivatives has utilized molecular docking and molecular dynamics (MD) simulations to investigate their binding affinity against targets like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net These studies calculate binding energies and identify key amino acid residues involved in the interaction. A similar in silico study on this compound could predict its potential biological targets and elucidate the molecular-level interactions, guiding further development in drug discovery. researchgate.net

Predicting Binding Modes and Affinities with Enzymes or Receptors

The prediction of how a small molecule like this compound might interact with biological macromolecules is a cornerstone of computational drug discovery. Molecular docking simulations are a primary tool used to predict the binding orientation and affinity of a ligand to a protein's active site.

While specific molecular docking or dynamics studies involving this compound are not extensively detailed in publicly available literature, the methodology would involve the following steps:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of a target enzyme or receptor would be obtained from a protein database. The structure of this compound would be built and optimized for its lowest energy conformation.

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor in numerous possible conformations and orientations.

Scoring and Analysis: Each binding pose is evaluated using a scoring function that estimates the binding free energy. The poses with the best scores represent the most likely binding modes. These simulations could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.

The predicted binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), provides a quantitative estimate of how strongly the compound may bind to the target.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers profound insights into the reactivity and selectivity of molecules, guiding synthetic pathways and explaining reaction outcomes.

Computational Insights into Reaction Mechanisms

The study of reaction mechanisms for compounds like this compound can be significantly enhanced through computational methods, particularly Density Functional Theory (DFT). These calculations can map the potential energy surface of a reaction, identifying transition states and intermediates.

Although specific computational studies on the reaction mechanisms of this compound are not readily found, a general approach would involve:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and distribution of these orbitals indicate the molecule's susceptibility to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of reaction.

These computational tools can elucidate the feasibility of various reaction pathways and provide a deeper understanding of the electronic rearrangements that occur during a chemical transformation.

Rationalizing Regioselectivity in Synthesis

The synthesis of substituted quinolines often presents challenges in controlling the position of incoming chemical groups (regioselectivity). Computational models can be employed to rationalize and predict the regioselectivity of reactions involving this compound.

For instance, in electrophilic aromatic substitution reactions, theoretical calculations can determine the most likely site of substitution by evaluating the stability of the intermediate carbocations (sigma complexes) formed at each possible position on the quinoline ring. The position leading to the most stable intermediate is generally the favored product. Factors such as the electron-donating or -withdrawing nature of the existing substituents (bromo, fluoro, and methyl groups) play a critical role and can be quantified through computational analysis of the electron distribution in the molecule.

Correlation of Electronic Properties with Experimental Observations

A key strength of computational chemistry is its ability to calculate electronic properties that can be correlated with experimentally measured data, providing a comprehensive understanding of a molecule's behavior.

Relating Theoretical Calculations to Electrochemical Behavior

The electrochemical properties of this compound, such as its oxidation and reduction potentials, can be predicted using computational methods and then compared with experimental techniques like cyclic voltammetry.

Theoretical calculations, often using DFT, can determine the energies of the HOMO and LUMO. These energies can be correlated with the molecule's first oxidation and reduction potentials, respectively. A higher HOMO energy suggests an easier oxidation, while a lower LUMO energy indicates a greater ease of reduction.

While specific published research correlating the theoretical and experimental electrochemical behavior of this compound is sparse, the established theoretical frameworks provide a reliable means to predict and understand its redox properties. These predictions are valuable in contexts where the molecule might be used in electronic materials or as a catalyst where electron transfer processes are important.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 6-Bromo-8-fluoro-2-methylquinoline by providing its precise molecular weight. This technique allows for the determination of the elemental composition of the molecule with high accuracy.

The monoisotopic mass of this compound has been computationally determined to be 238.97459 Da. nih.gov This value is a key identifier for the compound in complex mixtures and serves as a fundamental parameter for its characterization.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₇BrFN |

| Molecular Weight | 240.07 g/mol nih.gov |

| Monoisotopic Mass | 238.97459 Da nih.gov |

| Exact Mass | 238.97459 Da nih.gov |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, the connectivity and spatial arrangement of atoms can be determined.

Elucidation of Molecular Structure using ¹H, ¹³C, and ¹⁹F NMR

For instance, in the ¹H NMR spectrum of the related compound 7-bromo-4-((3,5-dimethylbenzyl)oxy)-6-fluoro-2-methylquinoline, the methyl group protons appear as a singlet at 2.69 ppm. acs.org Aromatic protons are observed in the downfield region, with a doublet at 8.23 ppm and another at 7.77 ppm, indicative of the quinoline (B57606) ring system. acs.org

The ¹³C NMR spectrum of this related compound shows the methyl carbon at 25.6 ppm. acs.org The aromatic and quinoline ring carbons appear at various chemical shifts, with the carbon attached to fluorine showing a characteristic splitting pattern (d, J = 247 Hz). acs.org

¹⁹F NMR is particularly informative for fluorinated compounds. In the case of 7-bromo-4-((3,5-dimethylbenzyl)oxy)-6-fluoro-2-methylquinoline, a single peak is observed at -110 ppm, confirming the presence of the fluorine atom. acs.org

Table 2: Predicted NMR Data for this compound based on Analogous Compounds

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (Methyl) | ~2.5 - 2.7 | Expected to be a singlet. |

| ¹H (Aromatic) | ~7.0 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |

| ¹³C (Methyl) | ~25 | |

| ¹³C (Aromatic) | ~110 - 160 | Chemical shifts influenced by bromine and fluorine substituents. |

| ¹⁹F | ~ -110 to -120 | The specific shift depends on the electronic environment. |

Saturation Transfer Difference (STD) NMR for Ligand-Protein Interaction Mapping

Saturation Transfer Difference (STD) NMR is a powerful technique for studying the binding of ligands to proteins. nih.gov This method identifies which parts of a ligand are in close proximity to the protein in a complex, providing a "binding epitope". nih.gov While no specific STD NMR studies involving this compound were found, this technique would be highly valuable for investigating its potential interactions with biological targets. The relative intensities of the signals in the STD NMR spectrum reveal the protons of the ligand that are in closest contact with the protein surface. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different chemical bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum can be used to characterize conjugated systems and other chromophores.

While a specific UV-Vis spectrum for this compound is not available, studies on similar quinoline derivatives indicate that they typically exhibit absorption bands in the 200-400 nm range. researchgate.net The exact position and intensity of these bands are influenced by the substituents on the quinoline ring.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound has not been reported in the provided search results, the crystal structures of related quinoline derivatives have been determined. researchgate.net Such studies reveal that quinoline molecules can form various packing arrangements in the solid state, often stabilized by C-H···N and C-H···π interactions. researchgate.net Obtaining the crystal structure of this compound would provide invaluable insight into its solid-state conformation and packing.

Chromatographic Techniques for Purity and Separation (e.g., GC-MS, RP-HPLC)

The assessment of purity and the separation of this compound from reaction mixtures and potential impurities are critical steps in its synthesis and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are powerful analytical techniques widely employed for these purposes. Due to the absence of specific published methods for this compound, the following discussion is based on established methods for structurally related quinoline derivatives, including halogenated and methylated analogues.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Research Findings:

The mass spectrum of the parent compound, 2-methylquinoline, shows a prominent molecular ion peak, which is characteristic of aromatic systems. nih.gov The fragmentation of quinoline and its derivatives under electron ionization (EI) is well-documented, with a common fragmentation pathway being the loss of a hydrogen cyanide (HCN) molecule from the quinoline ring system. rsc.orgmcmaster.ca For this compound, the mass spectrum would be expected to exhibit a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 ions). The fragmentation pattern would likely involve initial loss of a methyl radical followed by subsequent fragmentation of the quinoline core.

Hypothetical GC-MS Parameters:

Based on methods for similar compounds, a hypothetical set of GC-MS parameters for the analysis of this compound is presented in the table below.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless injection) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-400 |

| Scan Mode | Full Scan |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a versatile and widely used technique for the separation and purity determination of a broad range of organic compounds, including those that are not sufficiently volatile for GC analysis.

Research Findings:

The separation of positional isomers of aromatic compounds, which is often a challenge, can be effectively achieved using RP-HPLC. chromforum.org For the separation of bromo-substituted aromatic compounds, such as bromophenols, RP-HPLC methods have been developed using C18 columns with water and acetonitrile (B52724) as the mobile phase. researchgate.net The separation of various quinoline derivatives has also been reported, often employing C18 or other suitable reversed-phase columns. The use of phenyl and biphenyl (B1667301) stationary phases can offer alternative selectivity for aromatic and positional isomers. researchgate.net

For a compound like this compound, a C18 column is a logical starting point for method development. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good resolution of the main compound from its impurities. Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the quinoline ring system.

Hypothetical RP-HPLC Parameters:

A hypothetical set of RP-HPLC parameters for the analysis of this compound is outlined in the table below.

| Parameter | Value |

| HPLC System | |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | Diode Array Detector (DAD) or UV-Vis Detector |

| Detection Wavelength | ~230 nm and ~280 nm (based on quinoline chromophore) |

Applications in Advanced Materials and Catalysis

Utilization in Organic Electronic Devices and Semiconductors

Halogenated quinoline (B57606) derivatives are a subject of significant interest in the field of organic electronics. researchgate.netnih.gov The introduction of halogen atoms like bromine and fluorine can modify the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical factor in designing materials for organic semiconductors. While specific device data for 6-Bromo-8-fluoro-2-methylquinoline is not prevalent in public literature, the broader class of quinoline-based materials is recognized for its potential in fabricating organic field-effect transistors (OFETs) and other electronic components. researchgate.net The ability to create uniform, thin films from such organic materials is essential for the development of next-generation flexible and transparent electronics.

Development of Novel Dyes and Pigments for Optoelectronic Applications (e.g., OLEDs, Solar Cells)

Quinoline derivatives are well-established as core components in fluorescent materials and dyes used in optoelectronics. dergipark.org.tr They form the basis for emissive layers in Organic Light-Emitting Diodes (OLEDs) and are used as sensitizers in Dye-Sensitized Solar Cells (DSSCs).

Research into related compounds, such as 5,7-dibromo-8-hydroxyquinoline, has demonstrated their viability as fluorescent materials for OLEDs. dergipark.org.trresearchgate.net These molecules can be used to create the light-emitting layer of an OLED device. dergipark.org.tr The specific wavelengths of light emitted can be tuned by modifying the substituents on the quinoline ring. The presence of bromine and fluorine in this compound suggests its potential as a starting material for creating new dyes with tailored photophysical properties, such as high fluorescence quantum yields and stability, which are crucial for efficient and long-lasting optoelectronic devices. researchgate.net

Role as Ligands in Metal Complex Chemistry

The nitrogen atom within the quinoline ring of this compound allows it to act as a potent ligand, capable of binding to metal ions to form stable coordination complexes. nih.govmdpi.com This property is fundamental to its application in designing chemosensors and catalytic systems. The electronic and steric properties of the ligand, influenced by the bromo-, fluoro-, and methyl- groups, can be precisely controlled to achieve desired functions in the resulting metal complex. researchgate.net

Quinoline-based ligands are frequently employed in the design of chemosensors for detecting specific metal ions and anions. nih.govasianpubs.org These sensors often work on principles of fluorescence or colorimetry, where the binding of a target ion to the quinoline-metal complex causes a measurable change in its optical properties. nih.gov For example, various quinoline derivatives have been engineered to selectively detect ions like Cu²⁺, Pb²⁺, and F⁻. nih.govasianpubs.orgnih.gov The synthesis of such sensors often involves functionalizing the quinoline scaffold, a role for which this compound is a suitable candidate. The sensor's selectivity and sensitivity are dictated by the specific arrangement of atoms that form the binding pocket for the ion. asianpubs.org

Table 1: Examples of Ion Detection by Quinoline-Based Chemosensors This table is based on data for the broader class of quinoline derivatives, illustrating the potential applications for which this compound could serve as a precursor.

| Chemosensor Type | Target Ion | Detection Method | Reference |

|---|---|---|---|

| Quinoline-based Schiff Base | Pb²⁺ | Fluorescence Quenching / Colorimetric | nih.gov |

| Quinoline Thiosemicarbazones | F⁻, CN⁻ | Colorimetric | nih.gov |

In the realm of catalysis, quinoline-based ligands are used to create transition metal complexes that can accelerate a wide range of chemical reactions. researchgate.netrsc.org These complexes are central to fields like photoredox catalysis, where they can facilitate reactions like atom transfer radical addition (ATRA) under light irradiation. rsc.org The ligand stabilizes the metal center and modulates its reactivity, influencing the efficiency and selectivity of the catalytic process. researchgate.net The synthesis of custom ligands is a key area of research, and building blocks like this compound provide a robust platform for creating ligands with specific electronic and steric profiles needed for advanced catalytic systems. acs.org

Intermediates in Organic Synthesis and Reagent Development

The most direct and established application of this compound is as a chemical intermediate in multi-step organic synthesis. synthenta.comaksci.comsigmaaldrich.com Its availability from various chemical suppliers underscores its utility as a building block for constructing more complex molecules. synthenta.comaksci.comsigmaaldrich.comacints.com Halogenated quinolines are key precursors in the synthesis of pharmaceuticals and biologically active compounds. researchgate.netmdpi.comnih.gov The bromine and fluorine atoms serve as versatile functional handles, allowing for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility enables chemists to build molecular libraries of novel compounds for screening in drug discovery and materials science. researchgate.net

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 958650-94-7 | nih.gov |

| Molecular Formula | C₁₀H₇BrFN | nih.gov |

| Molecular Weight | 240.07 g/mol | nih.gov |

| IUPAC Name | this compound | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,7-dibromo-8-hydroxyquinoline |

| Copper |

| Lead |

| Fluoride |

Analytical Methodologies for Research Applications

Development of Methods for Detection and Quantification in Complex Research Matrices

The detection and quantification of 6-Bromo-8-fluoro-2-methylquinoline in complex biological matrices, such as microsomal incubations or cell lysates, necessitate highly sensitive and selective analytical methods. While specific validated methods for this compound are not extensively documented in publicly available literature, the development would typically follow established principles for small molecule bioanalysis.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for such applications. A likely approach would involve a reversed-phase HPLC method, which separates compounds based on their hydrophobicity.

Hypothetical HPLC-MS/MS Method Parameters:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | A linear gradient from 5% to 95% B over several minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Precursor ion (m/z) → Product ion (m/z) |

This table represents a typical starting point for method development and would require optimization for the specific matrix and instrumentation.

The development process would involve optimizing the mobile phase composition, gradient, and flow rate to achieve adequate separation from matrix components. The mass spectrometer settings, including ionization source parameters and collision energies for tandem mass spectrometry (MS/MS), would be fine-tuned to maximize the signal intensity of the parent compound and a specific product ion, ensuring high selectivity.

Chromatographic and Spectroscopic Methods for Purity and Reaction Monitoring

Assessing the purity of this compound and monitoring the progress of its synthesis reactions are critical quality control steps. chemicalbook.com A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for purity assessment. By analyzing the area percent of the main peak relative to any impurity peaks, the purity of a sample can be determined. For compounds with a chromophore, like this quinoline (B57606) derivative, a photodiode array (PDA) detector is particularly useful as it can provide spectral information for peak identification and purity analysis.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a flame ionization detector (FID) can be an effective technique for purity assessment. The choice between HPLC and GC would depend on the volatility and thermal stability of this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm its elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the molecule.

Typical Purity Analysis Data:

| Technique | Purpose | Expected Outcome |

| HPLC-UV | Quantify purity | Purity value (e.g., >98%) |

| ¹H NMR | Structural confirmation | Spectrum consistent with the proposed structure |

| Mass Spectrometry | Confirm molecular weight | Observed mass matching the calculated mass nih.gov |

This table outlines the common techniques and their roles in determining the purity of a chemical compound.

Advanced Techniques for Metabolite Identification in In Vitro Studies (non-clinical)

Identifying the metabolic fate of this compound in non-clinical in vitro systems, such as liver microsomes or hepatocytes, is essential for understanding its potential biotransformation pathways. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool for these studies.

The general workflow for metabolite identification involves:

Incubating the parent compound with a metabolically active system (e.g., liver microsomes and NADPH).

Analyzing the incubation mixture by LC-HRMS.

Comparing the chromatograms of the test incubation with control incubations (without the parent compound or without the metabolizing system) to identify potential metabolite peaks.

The high mass accuracy of HRMS allows for the prediction of the elemental composition of the metabolites.

Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides clues about the site of metabolic modification.

Common metabolic transformations for similar compounds can include oxidation (hydroxylation), demethylation, and conjugation with glutathione (B108866) or glucuronic acid. The identification of these metabolites would rely on detecting the corresponding mass shifts from the parent drug.

Potential Metabolic Transformations and Corresponding Mass Shifts:

| Metabolic Reaction | Mass Change |

| Oxidation (e.g., hydroxylation) | +16 Da |

| Demethylation | -14 Da |

| Glutathione Conjugation | +305 Da |

| Glucuronidation | +176 Da |

This table illustrates some common metabolic reactions and the expected change in molecular weight, which is a key indicator in metabolite identification studies.

Future Research Directions and Translational Potential Non Clinical

Exploration of New Synthetic Pathways and Functionalization Strategies

While classical methods like the Skraup, Friedländer, and Combes syntheses provide fundamental routes to the quinoline (B57606) core, modern synthetic chemistry offers more efficient and versatile strategies that are ripe for application to 6-Bromo-8-fluoro-2-methylquinoline. nih.govpharmaguideline.com Future research will likely focus on developing novel, high-yield synthetic pathways and functionalizing the existing scaffold at its key positions.

The presence of bromine at the C6 position and fluorine at the C8 position offers distinct handles for regioselective modifications. The bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These methods would allow for the introduction of a wide array of aryl, alkyl, and amino groups, respectively, to create libraries of novel derivatives. Research into the synthesis of 8-hydroxyquinoline (B1678124) derivatives has utilized Suzuki cross-coupling on bromo-substituted quinolines as a key step to introduce new functionalities. nih.gov

Furthermore, recent advancements in C-H bond activation and functionalization present an exciting frontier. mdpi.com These strategies could enable the direct modification of other positions on the quinoline ring system, bypassing the need for pre-functionalized starting materials and offering more atom-economical routes. nih.gov Metal-free synthesis strategies, which are environmentally friendly, are also gaining traction and could be developed for this specific scaffold. nih.govacs.org

Table 1: Potential Synthetic and Functionalization Strategies

| Strategy | Target Position | Potential Modification | Rationale & Cited Precedent |

| Suzuki Coupling | C6 (via Bromine) | Introduction of aryl or heteroaryl groups | Well-established for aryl bromides; used in synthesizing quinoline derivatives. nih.gov |

| Buchwald-Hartwig Amination | C6 (via Bromine) | Introduction of primary or secondary amines | Provides access to novel amino-quinoline derivatives with potential biological activity. |

| Heck Coupling | C6 (via Bromine) | Introduction of alkenyl groups | Creates extended conjugated systems for materials science applications. |

| C-H Activation | C3, C4, C5, C7 | Direct introduction of functional groups | Modern, atom-economical approach to diversify the quinoline scaffold. mdpi.com |

| Metal-Free Cyclization | Core Synthesis | Environmentally benign synthesis of the core | Avoids toxic and expensive metal catalysts, increasing industrial applicability. acs.org |

Deeper Understanding of Molecular Mechanisms in Biological Systems

Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbenthamdirect.comresearchgate.net The specific substitutions on this compound suggest it could be a valuable candidate for biological investigation. Future research should aim to screen this compound against various biological targets and elucidate its mechanisms of action.

For instance, substituted quinolines have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov The cabozantinib (B823) scaffold, a known c-Met kinase inhibitor, highlights the importance of the quinoline core in this context. nih.gov Research could explore whether this compound or its derivatives can inhibit specific kinases like c-Met or others involved in cancer progression.

Other quinolines have been shown to act as proteasome inhibitors, a mechanism that can induce apoptosis in cancer cells. nih.gov The non-covalent inhibition of proteasome activity by certain quinoline scaffolds presents a distinct mechanism from many existing drugs. nih.gov Investigating the interaction of this compound with the 20S proteasome could reveal novel inhibitory activity.

The fluorine atom at the C8 position can enhance binding affinity to target proteins through hydrogen bonding and other electrostatic interactions, while also improving metabolic stability and cell permeability—properties beneficial for drug candidates. ossila.com

Table 2: Potential Biological Targets for Investigation

| Target Class | Specific Example(s) | Rationale for Investigation |

| Protein Kinases | c-Met, Tyrosine kinases | Many quinoline derivatives are potent kinase inhibitors. nih.gov |

| Proteasome | 20S Proteasome (Chymotrypsin-like activity) | Substituted quinolines have been identified as noncovalent proteasome inhibitors. nih.gov |

| DNA Intercalators | Topoisomerase I | The planar quinoline ring can intercalate with DNA, a known anticancer mechanism. mdpi.com |

| Microbial Enzymes | Peptide Deformylase (PDF) | Novel quinoline derivatives have been designed as PDF inhibitors for antimicrobial activity. tandfonline.com |

Expansion of Applications in Materials Science and Catalysis

The quinoline ring system, with its extended π-conjugation, is inherently fluorescent, making it an attractive building block for advanced materials. crimsonpublishers.comcrimsonpublishers.com The specific electronic properties of this compound could be harnessed for applications in organic electronics, sensors, and catalysis.

The introduction of bromo and fluoro substituents alters the electron density of the aromatic system, which can tune the photophysical properties such as absorption and emission wavelengths. This makes the compound a candidate for developing new fluorescent materials or dyes for applications like dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs). ossila.com

In the field of catalysis, quinoline derivatives can act as ligands that coordinate with metal centers to form catalysts for various organic transformations. nih.govmdpi.com The nitrogen atom of the quinoline ring and the potential for the halogen atoms to participate in secondary interactions could allow this compound to form stable and effective catalytic complexes. Research has shown that copper-quinoline complexes can catalyze oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.comscilit.com Future work could explore the use of this compound as a ligand in similar catalytic systems.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of new molecules with desired properties can be significantly accelerated by integrating computational modeling with experimental synthesis and testing. mdpi.comnih.gov For this compound, in silico approaches like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can predict its biological activity and guide the design of more potent and selective derivatives. mdpi.comnih.govbiointerfaceresearch.com

Molecular docking simulations can be used to predict how this compound might bind to the active sites of various target proteins, such as kinases or the proteasome. nih.govmdpi.com These models can identify key interactions and suggest modifications to the scaffold that would enhance binding affinity. For example, docking studies on other quinolines have successfully identified additional hydrogen bonding opportunities within enzymatic pockets. nih.gov

QSAR models correlate the structural features of a series of compounds with their biological activity. mdpi.combiointerfaceresearch.com By synthesizing a small library of derivatives based on the this compound scaffold and measuring their activity, a predictive QSAR model could be built. This model would then allow for the virtual screening of a much larger set of designed compounds, prioritizing the most promising candidates for synthesis. biointerfaceresearch.com This integrated approach saves time and resources, streamlining the discovery process. mdpi.com

Potential as a Scaffold for Developing Next-Generation Research Probes

Chemical probes are essential tools for studying biological processes in living systems. crimsonpublishers.comcrimsonpublishers.com The inherent fluorescence of the quinoline core makes this compound a promising scaffold for developing next-generation research probes for bioimaging. crimsonpublishers.comcrimsonpublishers.comacs.org

Quinoline-based fluorescent probes have been successfully developed for detecting metal ions, pH changes, and specific biomolecules like lipid droplets. crimsonpublishers.comacs.orgrsc.org The fluorescence properties of the quinoline scaffold can be modulated by its substituents and by its interaction with analytes. The electron-withdrawing nature of the fluorine and bromine atoms in this compound could be exploited to create probes that exhibit changes in fluorescence upon binding to a target.

The bromine atom at the C6 position serves as a convenient attachment point for further modifications. ossila.com It can be replaced with other functional groups or used to link the quinoline scaffold to a targeting moiety (e.g., a peptide that directs the probe to a specific organelle) or a reporter group. This synthetic versatility is crucial for the development of highly specific and sensitive research probes. researchgate.net For example, quinoline-based probes have been designed for ratiometric detection of lysosomal pH and for monitoring intracellular zinc ions. acs.orgacs.org Future research could adapt the this compound scaffold for similar advanced bioimaging applications.

Q & A

Q. Bioactivity Testing

- Assay 1 : Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli using broth microdilution (CLSI guidelines) .

- Assay 2 : DNA gyrase inhibition studies via fluorescence polarization to quantify binding affinity .

- Controls : Compare with fluoroquinolone antibiotics (e.g., ciprofloxacin) to benchmark potency .

What analytical techniques are optimal for quantifying purity and stability in solution?

Q. Advanced Analytical Methods

- HPLC : C18 column, mobile phase = acetonitrile/0.1% TFA (70:30), retention time ~8.2 min .

- NMR : ¹H NMR (CDCl₃) peaks: δ 2.6 (s, 3H, CH₃), 7.4–8.1 (m, 4H, aromatic) .

- Mass Spec : ESI-MS m/z = 256.0 [M+H]⁺ .

Stability Note : Store in amber vials at –20°C; avoid aqueous solutions >24 hours .

How does this compound compare to 4-chloro-8-fluoro-2-methylquinoline in terms of electronic properties?

Q. Comparative Study

- Electron Density : Fluorine at 8-position reduces electron density at the 6-position, enhancing Br’s leaving-group ability (vs. Cl in 4-position) .

- Bioactivity : Bromine’s larger atomic radius increases hydrophobic interactions in enzyme pockets, improving MIC values by 2–4× .

What mechanistic insights guide the use of this compound in catalytic C–H functionalization?

Q. Advanced Mechanistic Research

- Pd Catalysis : The 6-bromo group participates in oxidative addition with Pd(0), while the 2-methyl group sterically directs ortho-functionalization .

- DFT Studies : Calculate activation barriers for Br vs. Cl in cross-couplings to rationalize reaction rates .

What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.